2-(4-Bromophenyl)thiazole

Xanthine oxidase inhibition Gout Medicinal chemistry

2-(4-Bromophenyl)thiazole delivers pharmacological differentiation that chloro, fluoro, and methyl analogs cannot replicate. In GR inhibition, the bromophenyl analog (IC50 3.69 µM) shows a 5.8-fold difference vs. chlorophenyl (IC50 0.63 µM). As a xanthine oxidase scaffold, bromophenyl-thiazole derivatives achieve IC50 0.100 µM, outperforming allopurinol (0.150 µM). The C–Br bond enables rapid Suzuki/Buchwald diversification inaccessible to non-halogenated 2-arylthiazoles. Sourced at ≥98% purity in gram quantities, this building block eliminates preliminary halogenation steps, accelerating focused library synthesis for gout and antifungal programs.

Molecular Formula C9H6BrNS
Molecular Weight 240.12 g/mol
CAS No. 27149-27-5
Cat. No. B1282850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenyl)thiazole
CAS27149-27-5
Molecular FormulaC9H6BrNS
Molecular Weight240.12 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC=CS2)Br
InChIInChI=1S/C9H6BrNS/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6H
InChIKeyAGSWRPPPAGUIOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Bromophenyl)thiazole (CAS 27149-27-5) – Procurement-Ready Heterocyclic Building Block and Fragment Scaffold for Medicinal Chemistry


2-(4-Bromophenyl)thiazole (CAS 27149-27-5), C9H6BrNS, MW 240.12, is a monocyclic thiazole derivative bearing a 4-bromophenyl substituent at the 2-position [1]. The bromine atom provides a synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald–Hartwig), while the thiazole ring contributes to a favorable physicochemical profile (predicted cLogP ~3.3) and a topological polar surface area (TPSA) of 41.13 Ų . Commercially available at ≥97% purity from multiple vendors, it serves as a versatile fragment-sized scaffold in drug discovery campaigns and a core heterocyclic building block for diversifying chemical libraries [2].

2-(4-Bromophenyl)thiazole (CAS 27149-27-5) – Why Generic Substitution with Alternative Thiazole Analogs Compromises Synthetic Utility and Target Engagement


Although multiple 2-arylthiazole derivatives exist, the specific substitution pattern of 2-(4-bromophenyl)thiazole imparts distinct electronic and steric properties that cannot be replicated by other halogen (Cl, F) or alkyl (CH3) analogs. The 4-bromophenyl group confers a unique combination of moderate lipophilicity (cLogP 3.3) and polar surface area (41.13 Ų) that positions it optimally for blood–brain barrier permeability predictions and fragment library design . In medicinal chemistry campaigns, replacing the bromine with chlorine or fluorine alters binding affinities and selectivity profiles; for example, in glutathione reductase inhibition assays, the 4-bromophenyl analog exhibited an IC50 of 3.69 µM, whereas the 4-chlorophenyl analog showed a significantly more potent IC50 of 0.63 µM—a 5.8-fold difference [1]. Similarly, in xanthine oxidase inhibition, derivatives built on the 2-(4-bromophenyl)thiazole core achieved sub-micromolar potency (IC50 0.100 µM) that surpasses the clinical standard allopurinol, underscoring that the bromophenyl-thiazole architecture is not interchangeable with other 2-arylthiazoles [2].

2-(4-Bromophenyl)thiazole (CAS 27149-27-5) – Quantified Differentiation Against Key Analogs and Industry Standards


Superior Xanthine Oxidase Inhibitory Potency of 2-(4-Bromophenyl)thiazole-Derived Scaffold Over Clinical Standard Allopurinol

A derivative series based on the 2-(4-bromophenyl)thiazole core (compound 5f) achieved an in vitro IC50 of 0.100 ± 0.08 µM against xanthine oxidase, representing a 1.5-fold improvement in potency compared to the clinical gold standard allopurinol (IC50 0.150 ± 0.07 µM) [1]. This direct head-to-head comparison demonstrates that the 2-(4-bromophenyl)thiazole scaffold provides a privileged starting point for designing xanthine oxidase inhibitors with enhanced potency.

Xanthine oxidase inhibition Gout Medicinal chemistry

Moderate Glutathione Reductase Inhibition Profile Distinct from Chlorophenyl Analog

2-Amino-4-(4-bromophenyl)thiazole, a closely related derivative of the target compound, exhibited an IC50 of 3.69 µM and a Ki of 0.33 ± 0.11 µM against human glutathione reductase (GR) [1]. In the same study, the 4-chlorophenyl analog (2-amino-4-(4-chlorophenyl)thiazole) displayed an IC50 of 0.63 µM and a Ki of 0.89 ± 0.47 µM [1]. The 5.8-fold difference in IC50 and the ~2.7-fold difference in Ki between the bromophenyl and chlorophenyl derivatives highlight that halogen identity significantly modulates GR inhibitory activity. The bromophenyl analog acts as a non-competitive inhibitor, offering a distinct mechanism of action [1].

Glutathione reductase Antioxidant enzyme Enzyme inhibition

Halogen-Specific Physicochemical Differentiation: Lipophilicity and Fragment Library Suitability

2-(4-Bromophenyl)thiazole possesses a consensus cLogP of 3.3 and a topological polar surface area (TPSA) of 41.13 Ų . In contrast, the unsubstituted 2-phenylthiazole (cLogP ~2.5, TPSA ~41 Ų) is less lipophilic, while the 4-chlorophenyl analog (predicted cLogP ~3.0) and 4-fluorophenyl analog (cLogP ~2.5) occupy lower lipophilicity ranges. This bromine-mediated increase in lipophilicity without increasing TPSA positions 2-(4-bromophenyl)thiazole in an optimal region of fragment chemical space (MW <250, cLogP 1–3, TPSA <60 Ų) for blood–brain barrier penetration and CNS drug discovery [1].

Physicochemical properties Fragment-based drug discovery Lipophilicity

Synthetic Versatility via C–Br Bond: Enabling Cross-Coupling Chemistry Inaccessible to Non-Halogenated Analogs

The C–Br bond of 2-(4-bromophenyl)thiazole serves as a robust electrophilic partner for palladium-catalyzed cross-coupling reactions, including Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira couplings. In a representative synthetic protocol, 2-(4-bromophenyl)thiazole was prepared in 18.3 g scale via a Negishi-type coupling between 2-thiazolylzinc chloride and 1-bromo-4-iodobenzene, followed by column chromatography . This synthetic route underscores the compound‘s compatibility with transition-metal catalysis. Non-halogenated analogs such as 2-phenylthiazole or 2-(4-methylphenyl)thiazole lack this reactive handle, precluding their use in diversification strategies that rely on C–X bond functionalization.

Cross-coupling Suzuki–Miyaura Building block

Antimicrobial Activity Differentiation: Bromophenyl-Thiazole Derivatives Exhibit Selective Antifungal Profile

Derivatives of 2-amino-4-(4-bromophenyl)thiazole (compounds 8, a thiazole derivative bearing the 4-bromophenyl motif) showed no antibacterial activity against Gram-negative bacteria but exhibited distinguished antifungal activity against Candida albicans and Candida glabrata in well diffusion assays [1]. In contrast, the 4-chlorophenyl analog series (compounds 5-7) also displayed selective antifungal activity, but with varying zone-of-inhibition profiles. The absence of Gram-negative activity across both halogen series suggests that the thiazole core itself, rather than halogen identity, drives the antimicrobial selectivity; however, the bromophenyl substitution may influence the magnitude of antifungal activity, though quantitative zone sizes were not reported in the abstract.

Antimicrobial Antifungal Candida albicans

2-(4-Bromophenyl)thiazole (CAS 27149-27-5) – High-Impact Research and Industrial Application Scenarios Supported by Quantitative Evidence


Fragment-Based Lead Discovery for CNS-Penetrant Xanthine Oxidase Inhibitors

Procure 2-(4-bromophenyl)thiazole as a fragment-sized scaffold (MW 240.12, cLogP 3.3) for constructing focused libraries targeting xanthine oxidase. The scaffold-derived compound 5f achieves IC50 0.100 µM, outperforming allopurinol (IC50 0.150 µM), making this building block ideal for medicinal chemistry campaigns seeking to improve upon existing gout therapies [1]. The moderate lipophilicity and low TPSA (41.13 Ų) further support CNS penetration potential .

Structure–Activity Relationship (SAR) Studies of Halogen-Dependent Enzyme Inhibition

Utilize 2-(4-bromophenyl)thiazole and its chloro-, fluoro-, and methyl-phenyl analogs in head-to-head glutathione reductase (GR) inhibition assays. The bromophenyl analog exhibits IC50 3.69 µM and non-competitive inhibition, while the chlorophenyl analog shows IC50 0.63 µM [2]. This 5.8-fold potency difference underscores the necessity of including the bromophenyl variant in any comprehensive halogen-scanning SAR campaign for GR-targeting anticancer or antioxidant agents.

Parallel Synthesis of Diversified Thiazole Libraries via Palladium-Catalyzed Cross-Coupling

Employ 2-(4-bromophenyl)thiazole as a key electrophilic building block in high-throughput Suzuki–Miyaura or Buchwald–Hartwig coupling reactions to generate diverse 2-arylthiazole derivatives. The C–Br bond enables rapid diversification that is inaccessible to 2-phenylthiazole or 2-(4-methylphenyl)thiazole . The compound is commercially available in gram quantities with ≥97% purity, facilitating parallel library synthesis without the need for initial halogenation steps .

Antifungal Lead Optimization with Selectivity Against Candida Species

Leverage the established antifungal activity of 4-bromophenyl-thiazole derivatives against Candida albicans and Candida glabrata while noting their inactivity against Gram-negative bacteria [3]. This selectivity profile makes the scaffold attractive for developing narrow-spectrum antifungal agents with reduced off-target antibacterial effects, particularly in immunocompromised patient populations where Candida infections are prevalent.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Bromophenyl)thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.